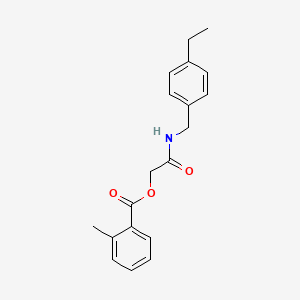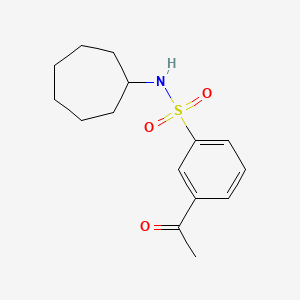![molecular formula C14H10BrF2NO2 B2755773 N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline CAS No. 301193-44-2](/img/structure/B2755773.png)
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline” is a chemical compound with the CAS Number: 301193-44-2 . It has a molecular weight of 342.14 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H10BrF2NO2/c15-10-5-14-13(19-7-20-14)3-8(10)6-18-12-2-1-9(16)4-11(12)17/h1-5,18H,6-7H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound .Scientific Research Applications
Pharmacokinetics and Toxicology of New Psychoactive Substances
A study on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including 2C-B, 4-fluoroamphetamine, and benzofurans, highlights the increasing appearance of these substances on the illicit drug market. Despite user perceptions of low risk, these substances can pose serious health risks. The clinical effects are comparable to those of common illicit drugs like amphetamine and MDMA, suggesting the potential for significant toxicity. This research underscores the need for understanding the health risks associated with new psychoactive compounds, which might include derivatives like "N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline" (Nugteren-van Lonkhuyzen et al., 2015).
Chemical Modification and Applications of Biopolymers
Research on the chemical modification of xylan into biopolymer ethers and esters reveals the potential for creating materials with specific properties based on functional groups and substitution patterns. This includes the development of novel xylan esters for drug delivery applications, indicating the versatility of chemical modifications for practical applications. Such methodologies might be applicable in the synthesis and application development for compounds like "this compound" (Petzold-Welcke et al., 2014).
Practical Synthesis of Related Compounds
A study on the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, illustrates the challenges and solutions in synthesizing halogenated aromatic compounds. The development of efficient, large-scale synthesis methods for complex halogenated compounds is essential for pharmaceutical and chemical research, potentially including the synthesis of "this compound" (Qiu et al., 2009).
Novel Synthetic Opioids and Public Health
The search for "next" euphoric non-fentanyl novel synthetic opioids on the illicit drugs market emphasizes the ongoing challenges in monitoring and regulating new psychoactive substances. The study reviews the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, highlighting the importance of early detection and risk assessment for new substances to protect public health. This context is relevant for assessing the potential impacts of new compounds, including "this compound" on public health (Sharma et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
While specific future directions for “N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline” are not available, related compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-5-14-13(19-7-20-14)3-8(10)6-18-12-2-1-9(16)4-11(12)17/h1-5,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCNOOMHGRFWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)
![2-chloro-1-[5-(furan-2-yl)-3-[(E)-2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)
![N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2755694.png)
![N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B2755697.png)
![1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2755698.png)


![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)
![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2755705.png)
![2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2755706.png)



![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)